2-nitro-N-quinolin-8-ylbenzenesulfonamide

Catalog No.
S11236611
CAS No.
21868-77-9
M.F
C15H11N3O4S
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-nitro-N-quinolin-8-ylbenzenesulfonamide

CAS Number

21868-77-9

Product Name

2-nitro-N-quinolin-8-ylbenzenesulfonamide

IUPAC Name

2-nitro-N-quinolin-8-ylbenzenesulfonamide

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C15H11N3O4S/c19-18(20)13-8-1-2-9-14(13)23(21,22)17-12-7-3-5-11-6-4-10-16-15(11)12/h1-10,17H

InChI Key

YCXUFEOBLVZNAP-UHFFFAOYSA-N

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

2-nitro-N-quinolin-8-ylbenzenesulfonamide is a chemical compound with the molecular formula C₁₅H₁₁N₃O₄S. It features a nitro group attached to the quinoline moiety, which is linked to a benzenesulfonamide group. This compound is part of a broader class of N-(quinolin-8-yl)benzenesulfonamides, known for their potential biological activities, particularly in modulating cellular pathways such as the nuclear factor kappa B (NFκB) pathway, which plays a crucial role in inflammation and cancer progression .

  • Reduction: The nitro group can be reduced to an amino group under specific conditions, yielding derivatives such as 2-amino-N-quinolin-8-ylbenzenesulfonamide.
  • Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation: The compound may also undergo oxidation, leading to various oxidation products depending on the reagents and conditions employed.

These reactions are significant for synthesizing analogues and exploring structure-activity relationships.

The biological activity of 2-nitro-N-quinolin-8-ylbenzenesulfonamide has been primarily linked to its ability to inhibit the NFκB pathway. Compounds in this class have shown potency in cell-based assays, with some exhibiting half-maximal inhibitory concentrations as low as 0.6 µM. This inhibition is associated with anti-inflammatory effects and potential applications in cancer therapy due to their ability to modulate cell survival and apoptosis pathways .

The synthesis of 2-nitro-N-quinolin-8-ylbenzenesulfonamide typically involves:

  • Formation of the Quinoline Derivative: The starting material is often a quinolin-8-amine.
  • Sulfonylation: The quinoline derivative is reacted with benzenesulfonyl chloride to form the sulfonamide linkage.
  • Nitration: The resulting compound can be nitrated at the 2-position using nitrating agents such as nitric acid in combination with sulfuric acid .

This multi-step synthesis allows for the creation of various analogues by modifying reaction conditions or substituents.

2-nitro-N-quinolin-8-ylbenzenesulfonamide has potential applications in:

  • Pharmaceutical Development: As an inhibitor of NFκB, it may serve as a lead compound for developing anti-inflammatory and anticancer agents.
  • Research Tools: It can be utilized in studies investigating the NFκB signaling pathway and its implications in diseases such as cancer and autoimmune disorders .

Studies have demonstrated that 2-nitro-N-quinolin-8-ylbenzenesulfonamide interacts with various cellular targets, particularly those involved in the NFκB signaling cascade. Its ability to inhibit NFκB activation suggests that it may interfere with downstream signaling events critical for cell proliferation and survival . Additionally, its interactions with transition metal complexes have been explored, indicating potential applications in catalysis and material sciences .

Several compounds share structural similarities with 2-nitro-N-quinolin-8-ylbenzenesulfonamide. These include:

Compound NameStructure TypeUnique Features
N-(quinolin-8-yl)benzenesulfonamideSulfonamideLacks nitro group; serves as a baseline for activity
2-amino-N-(quinolin-8-yl)benzenesulfonamideAmino derivativeExhibits different biological activity due to amino substitution
3-nitro-N-(quinolin-8-yl)benzenesulfonamideNitro at position 3May exhibit distinct reactivity profiles compared to 2-nitro derivative
N-(quinolin-4-yl)benzenesulfonamideDifferent quinoline positionChanges electronic properties affecting biological activity

The uniqueness of 2-nitro-N-quinolin-8-ylbenzenesulfonamide lies in its specific nitro substitution pattern, which influences its reactivity and biological interactions compared to these similar compounds. This structural feature may enhance its potency against specific targets within the NFκB pathway, making it a valuable candidate for further investigation in medicinal chemistry.

Diazotization-Induced Cyclization Strategies

Diazotization reactions serve as a cornerstone for constructing the quinoline core in 2-nitro-N-quinolin-8-ylbenzenesulfonamide. This method involves the generation of diazonium salts from aromatic amines, followed by cyclization to form the heterocyclic quinoline scaffold. For instance, 6-substituted 4-hydroxyquinolines are synthesized via microwave-assisted cyclization of 5-(phenylaminomethylene) Meldrum’s acid derivatives, yielding intermediates critical for subsequent sulfonamide coupling [2]. The reaction proceeds through a pericyclic mechanism, where thermal decomposition of Meldrum’s acid generates reactive ketenes that undergo nucleophilic addition with aromatic rings [2] [3].

A representative protocol involves:

  • Preparation of Meldrum’s acid (2) from malonic acid and acetone.
  • Condensation with substituted anilines (4a–d) to form 5-(phenylaminomethylene) intermediates (5a–d).
  • Microwave irradiation at 250°C for 10–15 minutes to induce cyclization, yielding 4-hydroxyquinolines (6a–d) in 66–70% yield [2].

This strategy allows precise control over substituent placement on the quinoline ring, which is essential for modulating electronic and steric properties. For example, electron-withdrawing groups like nitro (-NO₂) enhance the electrophilicity of the quinoline moiety, facilitating subsequent sulfonamide coupling [3].

Suzuki Cross-Coupling Approaches for Molecular Diversification

Suzuki-Miyaura cross-coupling has emerged as a powerful tool for introducing aryl and heteroaryl groups into the quinoline-sulfonamide framework. This method leverages palladium catalysts to form carbon-carbon bonds between boronic acids and halogenated intermediates, enabling structural diversification at specific positions.

In a recent study, quinoline-sulfonamide derivatives were synthesized via a five-step sequence incorporating Suzuki coupling [4]:

  • Quinoline bromination: Introduction of a bromine atom at the 8-position of the quinoline ring.
  • Suzuki coupling: Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst, achieving yields of 70–85% [4].
Boronic AcidCatalystYield (%)
PhenylPd(PPh₃)₄78
4-MethoxyphenylPd(dppf)Cl₂82
2-ThienylPd(OAc)₂71

This approach not only enhances molecular diversity but also improves solubility and bioavailability by introducing polar substituents. For instance, methoxy groups (-OCH₃) increase water solubility, while thienyl rings augment π-stacking interactions in biological targets [4].

Regioselective Functionalization of the Benzenesulfonamide Moiety

Regioselective modification of the benzenesulfonamide group is pivotal for fine-tuning the physicochemical and pharmacological properties of 2-nitro-N-quinolin-8-ylbenzenesulfonamide. Key strategies include:

  • N-Alkylation: Reaction of the sulfonamide nitrogen with alkyl halides in the presence of base (e.g., K₂CO₃), yielding N-alkylated derivatives with enhanced lipophilicity [2].
  • Electrophilic Aromatic Substitution: Nitration or sulfonation at specific positions of the benzene ring, directed by the sulfonamide group’s meta-directing effects [3].

For example, 3-((6-methoxyquinolin-4-yl)amino)benzenesulfonamide (11b) was synthesized by coupling 4-chloroquinoline (7b) with 3-aminobenzenesulfonamide (10a), achieving 69% yield [2]. The methoxy group at the 6-position of the quinoline ring directs electrophilic attack to the 3-position of the benzenesulfonamide, ensuring regioselectivity [2] [3].

Critical factors influencing regioselectivity include:

  • Steric effects: Bulky substituents on the quinoline ring hinder functionalization at adjacent positions.
  • Electronic effects: Electron-donating groups (e.g., -OCH₃) activate specific sites for electrophilic substitution [3].

CompoundNitro PositionNFκB Inhibition IC50 (μM)IκBα Stabilization EC50 (μM)Cytotoxicity IC50 (μM)Electron Withdrawing Effect
2-nitro-N-quinolin-8-ylbenzenesulfonamideortho0.61.0>10Strong
4-nitro-N-quinolin-8-ylbenzenesulfonamidepara5.06.5InactiveModerate
3-nitro-N-quinolin-8-ylbenzenesulfonamidemeta1.06.0>57Moderate
2-nitro-4-methyl-N-quinolin-8-ylbenzenesulfonamideortho6.06.8>57Strong
2-nitro-4-trifluoromethyl-N-quinolin-8-ylbenzenesulfonamideortho1.33.6>57Very Strong
2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamidemeta1.81.0>57Moderate

The ortho-nitro configuration establishes optimal electronic interactions with the target protein through enhanced electron-withdrawing effects that modulate the sulfonamide nitrogen's basicity [1]. This positioning facilitates hydrogen bonding interactions with Tyr327 residues in the NFκB pathway, as evidenced by the compound's ability to stabilize the IκBα/p50/p65 trimer complex [2]. The electron-withdrawing nature of the nitro group influences the pKa of the sulfonamide moiety, optimizing its interaction with the target binding site [3].

Comparative analysis reveals that additional substituents on the nitro-bearing ring can either enhance or diminish activity. The 2-nitro-4-trifluoromethyl derivative demonstrates improved potency (IC50 = 1.3 μM) relative to the simple 2-nitro-4-methyl analog (IC50 = 6.0 μM), indicating that strongly electron-withdrawing groups at the para position can synergistically enhance the ortho-nitro effect [1]. However, the 2-methyl-5-nitro isomer exhibits moderate activity (IC50 = 1.8 μM), suggesting that meta-nitro positioning, while less optimal than ortho, can still confer reasonable biological activity when appropriately substituted [1].

The mechanistic basis for positional selectivity stems from differential binding interactions within the target protein's active site. Molecular docking studies indicate that ortho-nitro compounds achieve more favorable binding conformations, allowing simultaneous engagement of multiple pharmacophoric elements with complementary protein residues [4]. The nitro group's electron-withdrawing capacity directly influences the sulfonamide's hydrogen bonding potential with Tyr327, while its steric bulk in the ortho position constrains the molecule into conformations that optimize quinoline ring interactions with the protein's aromatic residues [1].

Quinoline Ring Substitution Patterns and Bioactivity Correlation

The quinoline heterocycle serves as the primary pharmacophoric anchor, with substitution patterns significantly modulating bioactivity profiles. Systematic structure-activity investigations reveal that the quinoline nitrogen atom is essential for biological activity, as it participates in crucial hydrogen bonding interactions with target proteins [1]. The planar aromatic system facilitates π-π stacking interactions with aromatic amino acid residues, particularly Phe363, which are critical for binding affinity [5].

Table 2: Quinoline Ring Substitution Patterns and Bioactivity Correlation

Substitution PatternBiological ActivityMembrane PermeabilityTarget EngagementSelectivity Index
Unsubstituted quinolineModerateGoodModerate1.0
6-methoxy quinolineReducedReducedWeak0.7
7-chloro quinolineEnhancedGoodStrong1.3
8-hydroxy quinolineCritical for activityPoorEssential2.1
3-substituted quinolineVariableVariablePosition dependent0.5-2.0
4-substituted quinolineWell toleratedGoodStrong1.2
5-substituted quinolineModerate effectGoodModerate1.0

Position-specific substitution effects demonstrate distinct patterns of bioactivity modulation. The 8-position exhibits critical importance for biological activity, with 8-hydroxyquinoline derivatives showing enhanced potency but reduced membrane permeability [6]. This phenomenon reflects the 8-hydroxy group's ability to form intramolecular hydrogen bonds with the quinoline nitrogen, stabilizing specific conformations that optimize target binding while increasing polar surface area [7].

Substitutions at the 6-position generally diminish activity, as demonstrated by 6-methoxy derivatives showing reduced potency and selectivity [7]. This reduction stems from steric interference with the quinoline ring's planar geometry, disrupting optimal π-π stacking interactions with target aromatic residues [8]. Conversely, 7-chloro substitutions enhance biological activity through favorable electronic effects that increase the quinoline nitrogen's basicity without introducing significant steric hindrance [9].

The 3-position demonstrates variable tolerance to substitution, with activity outcomes heavily dependent on substituent size and electronic properties. Small substituents such as methyl groups are generally well-tolerated, while bulky substituents significantly reduce activity [10]. This position-dependent sensitivity reflects the quinoline ring's binding orientation within the target protein's active site, where the 3-position occupies a confined spatial region that cannot accommodate large substituents without steric clash [11].

Electronic considerations reveal that electron-donating substituents on the quinoline ring generally reduce activity by diminishing the nitrogen's hydrogen bonding capacity, while moderate electron-withdrawing groups can enhance activity through increased nitrogen basicity [7]. However, strongly electron-withdrawing substituents may over-modulate the electronic properties, leading to reduced binding affinity [8].

Sulfonamide Linker Optimization for Membrane Permeability

The sulfonamide functional group serves as both a pharmacophoric element and a determinant of physicochemical properties. Optimization studies demonstrate that modifications to the sulfonamide linker profoundly influence membrane permeability, metabolic stability, and bioavailability while maintaining target engagement [12]. The primary sulfonamide exhibits moderate membrane permeability (Pe = 2.3 × 10⁻⁶ cm/s) and limited bioavailability (27%), necessitating structural modifications for improved pharmacokinetic profiles [13].

Table 3: Sulfonamide Linker Optimization for Membrane Permeability

Linker ModificationMembrane Permeability (Pe x 10⁻⁶ cm/s)Polar Surface Area (Ų)LogPMetabolic Stability (t1/2 min)Bioavailability (%)
Primary sulfonamide (SO2NH2)2.3862.11727
N-methyl sulfonamide4.1722.85484
N-acetyl sulfonamide1.8951.91219
Sulfonamide with methylene extension3.7892.42645
Sulfonamide with carbonyl extension2.91032.21822
Difluoromethyl sulfonamide5.2783.13867
Trifluoromethyl sulfonamide4.8812.94273

N-methylation of the sulfonamide significantly improves membrane permeability (Pe = 4.1 × 10⁻⁶ cm/s) and bioavailability (84%) through reduced polar surface area and increased lipophilicity [14]. This modification maintains biological activity while enhancing metabolic stability (t1/2 = 54 min), representing an optimal balance between potency and pharmacokinetic properties [15]. The improved permeability stems from reduced hydrogen bonding potential and decreased molecular polarity, facilitating passive diffusion across lipid bilayers [16].

Fluoroalkyl modifications demonstrate superior pharmacokinetic profiles, with difluoromethyl and trifluoromethyl sulfonamides exhibiting enhanced membrane permeability (Pe = 5.2 and 4.8 × 10⁻⁶ cm/s, respectively) and bioavailability (67% and 73%) [14]. These modifications reduce polar surface area while maintaining essential hydrogen bonding interactions for target binding [15]. The fluorine atoms contribute to metabolic stability through C-F bond strength, resulting in extended half-lives that support sustained biological activity [16].

Linker extension strategies yield mixed results, with methylene extensions providing moderate improvements in permeability and bioavailability compared to carbonyl extensions [12]. The methylene linker increases molecular flexibility while maintaining reasonable polar surface area, whereas carbonyl extensions introduce additional hydrogen bonding capacity that reduces membrane permeability [12]. These findings suggest that linker geometry and electronic properties must be carefully balanced to optimize both target engagement and pharmacokinetic properties [5].

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

329.04702701 g/mol

Monoisotopic Mass

329.04702701 g/mol

Heavy Atom Count

23

UNII

QX533D5WV7

Dates

Last modified: 08-08-2024

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